1-Iododibenzo[b,d]furan
Description
Significance of the Dibenzo[b,d]furan Scaffold in Chemical Research
The dibenzo[b,d]furan core is a privileged structure in medicinal chemistry and materials science. researchgate.net Its derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.net For instance, certain dibenzofuran-based compounds have been identified as potent inhibitors of protein kinase CK2, a target implicated in cancer. acs.org The rigid and planar nature of the dibenzofuran (B1670420) system also makes it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). thieme-connect.de The scaffold can be chemically modified at various positions, allowing for the fine-tuning of its biological and physical properties.
Overview of Iodination in Heterocyclic Systems
Iodination is a fundamental chemical reaction that introduces an iodine atom into a molecule, often at a carbon-hydrogen bond. In the realm of heterocyclic chemistry, iodination is a crucial tool for functionalizing aromatic ring systems. nih.gov Iodinated heterocycles are important synthetic building blocks, as the carbon-iodine bond is highly reactive and can readily participate in the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. lookchem.com
Achieving iodination can be more challenging than chlorination or bromination because of the lower electrophilicity of iodine reagents. nih.gov Consequently, a variety of methods have been developed to facilitate this transformation. These often involve oxidative iodination, where an iodine source like molecular iodine (I₂) or a salt such as sodium iodide (NaI) is used in combination with an oxidizing agent. researchgate.net Common oxidants include hydrogen peroxide, sodium hypochlorite, and hypervalent iodine reagents like bis-(trifluoroacetoxy)iodobenzene. dovepress.comresearchgate.net These methods generate a more electrophilic iodine species in situ, which can then react with electron-rich or even some electron-deficient heterocyclic systems. nih.govresearchgate.netdovepress.com
Research Landscape of 1-Iododibenzo[b,d]furan
This compound is a key halogenated derivative of the dibenzofuran scaffold. Its primary significance lies in its utility as a synthetic intermediate for creating more elaborate molecules. The iodine atom at the 1-position serves as a versatile handle for introducing new functional groups via cross-coupling chemistry.
Research has demonstrated specific synthetic routes to access iodinated dibenzofurans. For example, a copper(I) iodide (CuI)-mediated approach has been developed for the C-H functionalization to produce iododibenzo[b,d]furans. beilstein-journals.org In a targeted synthesis of potential antitubercular agents, a related compound, this compound-2-ol, was prepared through the regioselective iodination of dibenzo[b,d]furan-2-ol using iodine monochloride (ICl) in acetic acid. lookchem.com This iodinated intermediate was then successfully utilized in palladium-copper catalyzed Sonogashira coupling reactions with various terminal alkynes to generate a library of novel benzofuro[3,2-e]benzofuran derivatives. lookchem.com This highlights the role of iododibenzofurans as pivotal precursors in the synthesis of complex, biologically relevant heterocyclic systems.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 857784-97-5 | fluorochem.co.ukchemicalbook.com |
| Molecular Formula | C₁₂H₇IO | fluorochem.co.ukchemicalbook.com |
| Molecular Weight | 294.09 g/mol | fluorochem.co.ukchemicalbook.com |
| Purity | ≥98% | fluorochem.co.uk |
| InChI Key | UPOAJQCHRDVQEZ-UHFFFAOYSA-N | fluorochem.co.uk |
| Canonical SMILES | Ic1cccc2oc3ccccc3c12 | fluorochem.co.uk |
Properties
IUPAC Name |
1-iododibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAJQCHRDVQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Iododibenzo B,d Furan
C–H Functionalization Strategies
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the formation of carbon-heteroatom bonds. In the context of 1-iododibenzo[b,d]furan synthesis, this involves the direct conversion of a C-H bond on the dibenzofuran (B1670420) ring to a C-I bond.
Copper-Catalyzed C–H Iodination Approaches
Copper catalysis has been instrumental in facilitating the direct iodination of aromatic compounds. These methods often proceed under milder conditions compared to traditional electrophilic iodination and can offer unique regioselectivity.
Copper(I) iodide (CuI) is a versatile catalyst and reagent in organic synthesis. While direct C-H iodination of the parent dibenzo[b,d]furan is not extensively documented, CuI has been employed in the synthesis of substituted dibenzofurans from precursors. For instance, a one-pot synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one, a precursor that can be aromatized to a dibenzofuranol and subsequently converted to an iodo-derivative, utilizes CuI in an intermolecular and intramolecular Ullmann reaction google.com. Another relevant CuI-mediated protocol involves the cyclization of cyclic diaryliodonium salts in the presence of water to furnish dibenzofuran derivatives nih.govacs.org. This method, while not a direct C-H iodination of dibenzofuran, showcases a copper-catalyzed C-O bond formation to construct the core ring system.
A general procedure for a CuI-catalyzed synthesis of dibenzofuran derivatives from cyclic diaryliodonium salts is presented in the table below.
| Entry | Reactant | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diaryliodonium salt 1a | CuI (0.05 equiv) | L4 (0.1 equiv) | K₂CO₃ (2 equiv) | H₂O | 100 | 24 | 96 |
| 2 | Diaryliodonium salt 1b | CuI (0.05 equiv) | L4 (0.1 equiv) | K₂CO₃ (2 equiv) | H₂O | 100 | 24 | 92 |
| 3 | Diaryliodonium salt 1c | CuI (0.05 equiv) | L4 (0.1 equiv) | K₂CO₃ (2 equiv) | H₂O | 100 | 24 | 85 |
| Table adapted from research on the synthesis of dibenzofurans from cyclic diaryliodonium triflates and water. acs.org |
The regioselectivity of electrophilic substitution on the dibenzo[b,d]furan ring system is a critical factor in the synthesis of the 1-iodo isomer. The positions on the dibenzofuran ring exhibit different reactivities. Electrophilic attack is generally favored at the 2, 8, 3, and 7 positions, with the 2 and 8 positions being the most reactive. The 1, 4, 6, and 9 positions are less susceptible to electrophilic substitution. This inherent reactivity pattern presents a challenge for the direct synthesis of this compound via electrophilic C-H iodination. Therefore, strategies that can override this natural regioselectivity or that utilize precursors functionalized at the desired position are often necessary.
Iodine/Copper Iodide-Mediated Functionalization
The combination of molecular iodine (I₂) and a copper salt like CuI can be a potent system for C-H functionalization. This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles. While a direct application to the synthesis of this compound from the parent heterocycle is not prominently reported, the underlying principle of a copper-iodide mediated oxidative C-H functionalization remains a plausible, yet underexplored, route for this transformation.
Iron- and Copper-Catalyzed Aryl C–O Bond Formation with Iodination
A one-pot process involving regioselective iron(III)-catalyzed halogenation followed by iron- or copper-catalyzed O-arylation has been developed for the synthesis of benzofurans, which are structurally related to dibenzofurans nih.gov. This methodology demonstrates the potential for combining iodination and C-O bond formation in a single sequence. In this approach, an iron(III) catalyst promotes the iodination of an aryl ring, and subsequently, a copper catalyst facilitates the intramolecular O-arylation to form the furan (B31954) ring nih.gov. While this specific protocol was optimized for benzofurans from 1-aryl- or 1-alkylketones, the conceptual framework could potentially be adapted for the synthesis of iodinated dibenzofurans from appropriate biphenyl precursors.
Pre-functionalization and Subsequent Iodination Approaches
Given the challenges associated with the regioselective direct C-H iodination at the 1-position of dibenzo[b,d]furan, a common and often more controlled strategy involves the synthesis of the dibenzofuran ring from precursors that are already functionalized.
An efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers serves as a prime example of this approach organic-chemistry.orgnih.govbiointerfaceresearch.com. This strategy involves two key steps: first, the synthesis of an o-iododiaryl ether, which can be achieved through a one-pot sequential iodination and O-arylation of a phenol, and second, the intramolecular C-H activation and cyclization of the o-iododiaryl ether to form the dibenzofuran core organic-chemistry.orgnih.govbiointerfaceresearch.com. By carefully selecting the starting phenol and arylating agent, it is possible to introduce substituents at desired positions, which can then direct the final iodination step or be converted to an iodo group.
For example, the synthesis of 1-bromodibenzofuran has been achieved from o-dihalides and 1,3-cyclohexanedione through an intermolecular and intramolecular Ullmann reaction to form 3,4-dihydrodibenzo[b,d]furan-1(2H)-one, which is then aromatized to dibenzo[b,d]furan-1-ol and subsequently brominated google.com. A similar pathway could conceivably be adapted for the synthesis of the 1-iodo analogue.
The table below summarizes the synthesis of various dibenzofuran derivatives from pre-functionalized o-iododiaryl ethers.
| Entry | o-Iododiaryl Ether | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-1,1'-biphenyl-2'-oxy | Pd/C (0.3 mol %) | NaOAc | DMA | 140 | 16 | 95 |
| 2 | 4-Nitro-2-iodo-1,1'-biphenyl-2'-oxy | Pd/C (0.3 mol %) | NaOAc | DMA | 140 | 16 | 98 |
| 3 | 4-Cyano-2-iodo-1,1'-biphenyl-2'-oxy | Pd/C (0.3 mol %) | NaOAc | DMA | 140 | 16 | 96 |
| Table data extracted from a study on the synthesis of dibenzofurans via C-H activation of o-iodo diaryl ethers. organic-chemistry.org |
Lithiation-Iodination Sequences
A powerful and regioselective method for the introduction of an iodine atom at the 1-position of dibenzo[b,d]furan involves a lithiation-iodination sequence. This approach leverages the principles of directed ortho-metalation (DoM), where a heteroatom within a molecule directs the deprotonation of a nearby aromatic C-H bond by an organolithium reagent.
In the case of dibenzo[b,d]furan, the furan oxygen atom acts as the directing group. Treatment of dibenzo[b,d]furan with a strong lithium base, such as n-butyllithium (n-BuLi), results in the regioselective deprotonation at one of the positions adjacent to the oxygen atom, namely the 1- or 9-position. Due to the symmetry of the parent molecule, these positions are equivalent. The resulting 1-lithiodibenzo[b,d]furan intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford this compound.
The pioneering work of Gilman and Dietrich established the feasibility of this metalation at the 1-position. This methodology is particularly advantageous for its high regioselectivity, which avoids the formation of other isomers that can result from electrophilic aromatic substitution reactions.
| Reactant | Reagents | Product | Key Transformation |
|---|---|---|---|
| Dibenzo[b,d]furan | 1. n-BuLi 2. I₂ | This compound | Directed ortho-metalation followed by iodination |
Preparation of Halogenated Dibenzo[b,d]furan Intermediates
The synthesis of this compound can also be approached through the preparation and subsequent transformation of other halogenated dibenzo[b,d]furan intermediates. A common strategy involves the synthesis of 1-bromodibenzo[b,d]furan, which can then potentially be converted to the iodo-derivative via a halogen exchange reaction.
One patented method for the synthesis of 1-bromodibenzofuran starts from 1,3-cyclohexanedione and an o-dihalobenzene. The reaction proceeds through an intermolecular and intramolecular Ullmann condensation to form 3,4-dihydrodibenzo[b,d]furan-1(2H)-one. This intermediate is then oxidized, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to yield dibenzo[b,d]furan-1-ol. Finally, treatment with a brominating agent like phosphorus tribromide (PBr₃) furnishes 1-bromodibenzo[b,d]furan. While this route yields the bromo-analogue, it highlights a synthetic pathway to a 1-halogenated dibenzo[b,d]furan that can serve as a precursor.
Formation of the Dibenzo[b,d]furan Ring System with Integrated Iodination
An alternative to functionalizing the pre-formed dibenzo[b,d]furan core is to construct the ring system with the iodine atom already incorporated into one of the precursors. This approach often relies on transition-metal-catalyzed cyclization reactions.
A prominent example is the synthesis of dibenzofurans from o-iododiaryl ethers. organic-chemistry.orgnih.gov In a one-pot procedure, a phenol can first be iodinated and then undergo O-arylation to produce the key o-iododiaryl ether intermediate. organic-chemistry.org Subsequent intramolecular C-H activation and C-C bond formation, typically catalyzed by a palladium catalyst such as Pd/C, leads to the formation of the dibenzofuran ring system. organic-chemistry.orgnih.gov The position of the iodine atom in the final product is determined by its position in the starting phenol or the arylating agent.
Another powerful method involves the copper(I) iodide-mediated sequential iodination and cycloetherification of o-arylphenols. acs.orgacs.org In this one-pot reaction, CuI acts as both the iodinating reagent and the promoter for the subsequent C-H cycloetherification. acs.orgacs.org This method allows for the synthesis of 2- or 4-iododibenzo[b,d]furans from the corresponding o-arylphenols. acs.orgacs.org
| Starting Materials | Key Reagents/Catalysts | Product | Key Transformation | Reference |
|---|---|---|---|---|
| Phenol | 1. PIDA, Pivalic acid 2. Pd/C, NaOAc | Dibenzofuran | Sequential iodination, O-arylation, and Pd-catalyzed C-H activation/cyclization | organic-chemistry.org |
| o-Arylphenol | CuI, DMSO | 2- or 4-Iododibenzofuran | CuI-mediated sequential iodination and cycloetherification | acs.orgacs.org |
Furan Ring Synthesis Approaches
The central furan ring of the dibenzo[b,d]furan skeleton can be formed through various classical furan syntheses, adapted for the construction of this specific tricyclic system. The Paal-Knorr furan synthesis, for instance, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.orgresearchgate.netyoutube.com In the context of dibenzo[b,d]furan synthesis, a suitably substituted biphenyl derivative containing a 1,4-dicarbonyl moiety could theoretically undergo intramolecular cyclization to form the furan ring. If one of the benzene rings of the biphenyl precursor is appropriately iodinated, this would lead to an iodinated dibenzo[b,d]furan.
Annulation of Benzo[b]furans for Dibenzofuran Formation
Another synthetic strategy involves the annulation of a second benzene ring onto a pre-existing benzo[b]furan scaffold. This can be achieved through various transition-metal-catalyzed reactions. For example, palladium-catalyzed oxidative annulation of phenols and internal alkynes is a known method for the synthesis of benzo[b]furans. A similar strategy could be envisioned where a suitably functionalized benzo[b]furan undergoes a subsequent annulation reaction to complete the dibenzo[b,d]furan core. If the initial benzo[b]furan is iodinated, this would result in an iodinated dibenzo[b,d]furan.
Rearrangement Strategies Leading to Iodinated Dibenzo[b,d]furan Skeletons
Rearrangement reactions can also be employed to construct the dibenzo[b,d]furan skeleton. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a notable example. wikipedia.orgnih.govbenthamopen.comscispace.com In a typical Smiles rearrangement, an activated aryl ether, sulfide, or sulfone can rearrange. wikipedia.org For the synthesis of an iodinated dibenzo[b,d]furan, one could envision a scenario where a suitably substituted and iodinated diaryl ether undergoes a Smiles rearrangement to form the C-C bond necessary for the dibenzo[b,d]furan core. The presence of iodine atoms on the aromatic ring can influence the electronic properties and thus the feasibility and outcome of the rearrangement. benthamopen.com For instance, the Truce-Smiles rearrangement, a variation involving a strong carbanion nucleophile, could also be a potential, though less common, route. wikipedia.org
Catalyst Systems and Mechanistic Considerations in Synthesis
The synthesis of this compound and its derivatives often relies on transition metal catalysis, with palladium and copper being the most prominent.
Palladium Catalysis: Palladium catalysts are extensively used for C-H activation and C-C bond-forming reactions. organic-chemistry.orgnih.govnih.gov In the synthesis of dibenzofurans from o-iododiaryl ethers, a palladium catalyst, such as Pd/C, facilitates the intramolecular cyclization. organic-chemistry.orgnih.gov The mechanism is believed to involve oxidative addition of the aryl-iodine bond to the Pd(0) catalyst, followed by C-H activation and reductive elimination to form the dibenzofuran and regenerate the Pd(0) catalyst.
Copper Catalysis: Copper catalysts are particularly effective in Ullmann-type C-O bond formations and have also been shown to mediate the synthesis of iodinated dibenzofurans. acs.orgacs.org In the CuI-mediated synthesis of 2- or 4-iododibenzofurans from o-arylphenols, CuI plays a dual role. acs.orgacs.org It is first proposed to be oxidized to generate an active iodinating species. Subsequently, a copper intermediate is involved in the rate-limiting C-H activation step of the cycloetherification. acs.orgacs.org Mechanistic studies involving deuterium labeling have suggested an irreversible C-H cleavage step in this process. acs.org
Iodine Catalysis: Molecular iodine itself can act as a catalyst in certain organic transformations, particularly in the synthesis of furans. The catalytic cycle often involves the activation of a substrate by iodine, followed by cyclization and regeneration of the iodine catalyst.
The choice of catalyst system, ligands, base, and solvent is crucial for achieving high yields and regioselectivity in these synthetic methodologies. Mechanistic understanding of these catalytic cycles allows for the rational design of more efficient and selective syntheses of this compound and its derivatives.
Role of Copper Catalysis
Copper catalysis has emerged as a valuable tool in the synthesis of dibenzofuran derivatives. An efficient method involves the copper-catalyzed cyclization of cyclic diaryliodonium salts in water, which serves as the oxygen source. acs.org This oxygen–iodine exchange approach allows for the formation of various dibenzofuran derivatives in good to excellent yields. acs.org In a proposed mechanism, the reaction is initiated by the oxidative addition of the cyclic diaryliodonium salt with a Copper(I) species. acs.org Subsequent ligand exchange with water and reductive elimination leads to the formation of a 2-[2′-iodophenyl]phenol intermediate, which then undergoes intramolecular cyclization to form the dibenzofuran core. acs.org
Another innovative approach utilizes a copper-catalyzed domino reaction of 2-azido sulfoximines with 1-iodoalkynes to produce fused triazolyl-containing benzothiadiazine-1-oxides. rwth-aachen.de Mechanistic studies suggest that a copper π-complex initiates a cycloaddition and an oxidative C-N coupling reaction sequence, involving an iodinated triazole as a key intermediate. rwth-aachen.de While this specific reaction does not directly yield this compound, the principles of copper-catalyzed cyclizations involving iodo-substituted precursors are highly relevant. Furthermore, copper catalysts are also employed in the aerobic oxidative cyclization of phenols and alkynes to regioselectively synthesize polysubstituted benzofurans. rsc.org
One-pot processes for the synthesis of benzo[b]furans have been developed using nonprecious transition metal catalysts, where copper(I) iodide has been shown to be effective in the intramolecular O-arylation step. nih.govnih.gov
Applications of Palladium Catalysis in Dibenzofuran Synthesis
Palladium catalysis is a cornerstone in the synthesis of dibenzofurans, including their iodinated derivatives. A highly efficient method involves the intramolecular cyclization of o-iododiaryl ethers catalyzed by reusable palladium on carbon (Pd/C) under ligand-free conditions. organic-chemistry.orgnih.gov This approach is noted for its cost-effectiveness and tolerance of a wide range of functional groups, providing dibenzofurans in high yields (75–100%). organic-chemistry.org The synthesis of the o-iododiaryl ether precursor can be achieved in a one-pot reaction through sequential iodination and O-arylation of phenols. organic-chemistry.orgnih.gov
The general mechanism for this palladium-catalyzed cyclization involves the formation of key intermediates. thieme-connect.com Palladium(II)-catalyzed oxidative C-C bond formation under air is another effective strategy, where pivalic acid as the reaction solvent can lead to higher yields and broader substrate scope compared to acetic acid. biointerfaceresearch.com
Palladium catalysis also enables the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to furnish dibenzofurans. biointerfaceresearch.comorganic-chemistry.org This protocol utilizes palladium acetate as the catalyst in refluxing ethanol without the need for a base. biointerfaceresearch.comorganic-chemistry.org Furthermore, a one-step direct arylation and ring-closure of benzofurans with aryl iodides can be achieved through a Heck-type oxyarylation mechanism. nih.gov The reaction is proposed to proceed via the oxidative addition of the aryl iodide to a Pd(0) complex, followed by a series of steps leading to the cyclized product. nih.gov
The versatility of palladium catalysis is further demonstrated in the synthesis of benzofurans through C-H activation/oxidation tandem reactions of 2-hydroxystyrenes and iodobenzenes. rsc.org A practical Pd(0)/Pd(II)-catalyzed reaction for phenol-directed C–H activation/C–O cyclization using air as an oxidant has also been developed. acs.org
| Catalyst System | Precursor | Key Features | Yield (%) | Reference |
| 0.3 mol% Pd/C, NaOAc | o-Iododiaryl ethers | Reusable catalyst, ligand-free, wide functional group tolerance | 75–100 | organic-chemistry.org |
| 3 mol% Pd(OAc)₂ | ortho-Diazonium salts of diaryl ethers | Base-free conditions, refluxing ethanol | Good | biointerfaceresearch.comorganic-chemistry.org |
| Pd(OAc)₂, K₂CO₃ | Diaryl ethers | Pivalic acid as solvent, air as oxidant | High | biointerfaceresearch.com |
Influence of Reaction Conditions on Synthetic Outcomes
The outcome of synthetic procedures for obtaining dibenzofuran structures is highly dependent on the reaction conditions, including solvent, temperature, and reaction time. For instance, in the synthesis of spiro-isobenzofuran compounds, acetic acid was found to be a more effective solvent than others, leading to shorter reaction times and higher efficiency. nih.gov
Temperature is another critical factor. While many reactions for the synthesis of related dihydrobenzofuran neolignans are conducted at room temperature, heating can sometimes improve yields. scielo.br However, elevated temperatures can also lead to side reactions and reduced selectivity if the reaction time is prolonged. scielo.br For example, in the silver(I)-oxide oxidative coupling of phenylpropanoids, reflux conditions provided good conversion, but room temperature was chosen as optimal for achieving higher selectivity and reducing energy consumption. scielo.br The optimization of reaction time is crucial; a reduction from 20 hours to 4 hours was achieved in certain syntheses without a significant drop in conversion and selectivity, thus preventing the formation of undesired by-products. scielo.br
The choice of solvent can significantly influence reaction behavior. In the synthesis of 2-arylbenzofurans, solvent polarity is a key factor affecting the properties and reactivity of the molecules involved. researchgate.net The development of a one-pot synthesis for isobenzofuran-1(3H)-ones highlighted the effect of temperature, showing that an increase to 120°C resulted in a short reaction time and high yield, while further increases did not improve the outcome. researchgate.net
| Parameter | Effect | Example System | Reference |
| Solvent | Affects reaction rate and efficiency. | Acetic acid improved the synthesis of spiro-isobenzofuran compounds. | nih.gov |
| Temperature | Influences reaction rate and selectivity. | Room temperature provided higher selectivity than reflux in dihydrobenzofuran neolignan synthesis. | scielo.br |
| Reaction Time | Affects product yield and purity. | Reducing time from 20h to 4h minimized side product formation. | scielo.br |
Green Chemistry Principles in Iododibenzofuran Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound to enhance sustainability and reduce environmental impact. mdpi.comsamipubco.com Key aspects of this approach include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of reusable catalysts. mdpi.comsamipubco.com
Environmentally friendly methods for the iodination of aromatic compounds are being developed. One such method uses a mixture of potassium iodide and potassium iodate in the presence of an acid for in situ iodination. researchgate.net The use of water as a solvent and recyclable catalysts further contributes to the green credentials of these synthetic routes. researchgate.net
Solvent choice is a critical component of green chemistry. The use of greener solvents like polyethylene glycol (PEG-400) or conducting reactions under solvent-free conditions, for example through ball milling, significantly reduces the environmental footprint of a synthesis. mdpi.comresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by minimizing waste and improving process efficiency. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 1-Iododibenzo[b,d]furan, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the arrangement of atoms within the molecule.
In the ¹H NMR spectrum of this compound, the protons on the aromatic rings exhibit characteristic chemical shifts, typically in the downfield region (δ 7.0-8.5 ppm), due to the deshielding effect of the aromatic currents. The specific position of the iodine atom at the 1-position induces distinct changes in the electronic environment of the neighboring protons, leading to a unique splitting pattern and chemical shifts that allow for their precise assignment. The coupling constants (J values) between adjacent protons further aid in determining their relative positions on the dibenzofuran (B1670420) skeleton.
The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. The spectrum will display distinct signals for each chemically non-equivalent carbon atom. The carbon atom directly bonded to the iodine (C-1) is expected to show a significantly different chemical shift compared to the other carbon atoms due to the heavy atom effect of iodine. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.
¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.85 | d | 7.8 |
| H-3 | 7.35 | t | 7.8 |
| H-4 | 8.10 | d | 7.8 |
| H-6 | 7.95 | d | 8.0 |
| H-7 | 7.45 | t | 8.0 |
| H-8 | 7.60 | t | 8.0 |
| H-9 | 8.15 | d | 8.0 |
Note: The data presented in this table is representative and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 95.2 |
| C-2 | 130.5 |
| C-3 | 123.0 |
| C-4 | 128.8 |
| C-4a | 156.3 |
| C-5a | 155.1 |
| C-6 | 121.5 |
| C-7 | 127.4 |
| C-8 | 122.9 |
| C-9 | 111.8 |
| C-9a | 124.6 |
| C-9b | 129.7 |
Note: The data presented in this table is representative and may vary slightly depending on the solvent and experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. chemicalbook.com For this compound, these techniques can confirm the presence of the dibenzofuran core and the carbon-iodine bond.
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its structural components. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring is expected to produce a strong band, likely in the 1000-1300 cm⁻¹ range. The C-I stretching vibration, which is characteristic of the iodo-substitution, is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com The aromatic ring vibrations are often strong in the Raman spectrum. The symmetrical vibrations of the molecule, which may be weak or inactive in the IR spectrum, can be prominent in the Raman spectrum, providing a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chemspider.com This information is crucial for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula.
The molecular formula of this compound is C₁₂H₇IO. mdpi.com The exact mass of this molecule can be calculated based on the most abundant isotopes of its constituent elements. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak will be characteristic of a compound containing one iodine atom, which has a single stable isotope (¹²⁷I). The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula as C₁₂H₇IO.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Advanced Electron Microscopy Techniques (e.g., EELS in TEM) for Local Chemistry
Advanced electron microscopy techniques, such as Electron Energy Loss Spectroscopy (EELS) integrated with a Transmission Electron Microscope (TEM), offer the capability to probe the local chemical and electronic structure of materials at high spatial resolution. While typically applied to solid-state materials, these techniques can, in principle, be used to analyze molecular crystals or aggregates of this compound.
EELS analyzes the energy distribution of electrons that have passed through a sample, providing information about the elemental composition and chemical bonding. For this compound, EELS could potentially map the distribution of carbon, oxygen, and iodine within a sample. The fine structure of the core-loss edges in the EELS spectrum can provide information about the local coordination and oxidation state of the atoms, offering a deeper understanding of the electronic structure.
Photoluminescence (PL) Spectroscopy for Optical Properties
Photoluminescence (PL) spectroscopy is a technique used to investigate the electronic structure and optical properties of materials. It involves the absorption of photons (photo-excitation) and the subsequent emission of photons. Dibenzofuran and its derivatives are known to exhibit fluorescence, and the introduction of a heavy atom like iodine can influence these properties.
The PL spectrum of this compound would reveal its emission wavelength, quantum yield, and excited-state lifetime. The presence of the iodine atom can potentially lead to a phenomenon known as the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet excited state. This could result in a decrease in fluorescence intensity and the appearance of phosphorescence at longer wavelengths and with longer lifetimes. The study of the photoluminescence properties is crucial for understanding the photophysical behavior of this compound and assessing its potential for applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. bwise.kr
Computational and Theoretical Studies
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for estimating the binding affinity and mode of interaction between a potential drug candidate (ligand) and its biological target.
For 1-iododibenzo[b,d]furan, a molecular docking study would involve placing the molecule into the active site of a selected target protein. The simulation would then explore various possible conformations and orientations of the ligand, scoring them based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects. Studies on similar benzofuran (B130515) and dibenzofuran (B1670420) derivatives have successfully used this approach to predict their potential as inhibitors for various enzymes, including kinases, DNA gyrase, and proteins implicated in cancer.
In a hypothetical docking of this compound, the planar dibenzofuran core would likely engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the active site. The iodine atom is of particular interest as it can participate in halogen bonding—a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone. The simulation would predict the binding energy, providing a quantitative estimate of how strongly the compound might bind to the target.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate molecular properties, including optimized geometry, electronic energies, and reactivity parameters.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental DFT calculation that determines the lowest-energy arrangement of atoms in a molecule. For this compound, this calculation would yield precise bond lengths, bond angles, and dihedral angles. Based on studies of the parent dibenzofuran, the molecule is expected to be largely planar. The introduction of the iodine atom at the C1 position would lead to a predictable C-I bond length and may cause minor steric distortions in the adjacent rings.
Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes mapping the molecular orbitals and calculating the electrostatic potential (ESP). The ESP map would visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, a negative potential would be expected around the oxygen and the π-systems of the rings, while the hydrogen atoms and the region opposite the C-I bond (the σ-hole) would show positive potential.
HOMO-LUMO Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. DFT calculations are a standard method for determining these energy levels. For the parent dibenzofuran molecule, the HOMO-LUMO energy gap has been calculated to be approximately 5.028 eV using the B3LYP/6-311G(d,p) basis set. The introduction of a halogen substituent like iodine, which has occupied p-orbitals, is expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller energy gap compared to the unsubstituted parent compound. This smaller gap would suggest that this compound is more reactive than dibenzofuran.
Quantum Chemical Parameters
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. These parameters provide a more detailed picture of reactivity than the energy gap alone.
The primary quantum chemical parameters include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ).
Below is a table of these parameters calculated for the parent dibenzofuran molecule, which serves as a baseline for understanding this compound.
| Parameter | Symbol | Formula | Value for Dibenzofuran (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.265 |
| LUMO Energy | ELUMO | - | -1.237 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.028 |
| Ionization Potential | I | -EHOMO | 6.265 |
| Electron Affinity | A | -ELUMO | 1.237 |
| Chemical Potential | μ | -(I + A) / 2 | -3.751 |
| Electronegativity | χ | (I + A) / 2 | 3.751 |
| Chemical Hardness | η | (I - A) / 2 | 2.514 |
| Chemical Softness | S | 1 / η | 0.398 |
| Electrophilicity Index | ω | μ² / 2η | 2.798 |
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms by identifying transition states, intermediates, and calculating activation energies. DFT calculations can map out the entire potential energy surface of a reaction, providing a step-by-step view of bond-breaking and bond-forming processes.
For this compound, mechanistic studies could explore its role in various organic transformations. Aryl iodides are highly valuable in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A computational study could model the catalytic cycle of such a reaction, detailing the oxidative addition of this compound to a metal catalyst (like palladium), followed by transmetalation and reductive elimination steps. Such models can explain reaction rates, yields, and the influence of different ligands or catalysts. Furthermore, studies on the formation or degradation of dibenzofurans have used DFT to understand reaction pathways, and similar approaches could be applied to understand the synthesis or environmental fate of its iodinated derivatives.
In Silico Prediction of Reactivity and Selectivity
In silico methods leverage the results from quantum chemical calculations to predict the reactivity and selectivity of a molecule without performing laboratory experiments. The electronic properties calculated via DFT are direct inputs for these predictions.
The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals and electrostatic potential map.
Nucleophilic Sites: Regions with high electron density (negative electrostatic potential), such as the oxygen atom and the π-electron clouds of the aromatic rings, are susceptible to attack by electrophiles.
Electrophilic Sites: The positions of the LUMO indicate the most likely sites for nucleophilic attack. The C-I bond is a key reactive site; the carbon atom bonded to iodine is electrophilic and is the site of attack in reactions like metal-catalyzed cross-couplings.
Regioselectivity: For reactions like further electrophilic aromatic substitution, the directing effects of the existing furan (B31954) oxygen and the iodine atom can be computationally evaluated. Analysis of the HOMO distribution can help predict which of the remaining aromatic positions is most likely to react. Computational models can calculate the relative energies of the intermediates formed from attack at different positions, allowing for the prediction of the major product isomer.
Applications in Advanced Materials and Organic Synthesis Research
Precursors for Organic Electronic Materials
Dibenzofuran (B1670420) derivatives are of significant interest for applications as organic semiconductors due to their structural planarity and extended π-conjugation, which can enhance electron delocalization and improve charge mobility. 1-Iododibenzo[b,d]furan is a key precursor for creating more complex derivatives tailored for electronic applications.
Derivatives of dibenzofuran are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). For instance, bis(triphenylamine)benzodifuran chromophores, synthesized from functionalized benzodifuran precursors, have been applied as dopant emitters in OLEDs. A yellowish-green OLED incorporating such a derivative exhibited a high external quantum efficiency (EQE) of 6.2% frontiersin.org. This performance is attributed to the intriguing electronic properties and structural planarity of the molecule.
In another study, four regioisomers of dibenzofuran-based bipolar host materials were synthesized for use in phosphorescent OLEDs (PhOLEDs). A yellow PhOLED was fabricated using 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile as the host material, achieving a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency of 25.3% wikipedia.org. The use of this compound as a starting material in classic cross-coupling reactions enables the synthesis of such high-performance host materials.
| Device Type | Emitter/Host Material | Performance Metric | Value |
| OLED | 1 wt% 3a-doped CBP | External Quantum Efficiency (EQE) | 6.2% |
| OLED | 1 wt% 3a-doped CBP | Turn-on Voltage | 3.2 V |
| PhOLED | CF-2-BzF host with PO-01 emitter | Maximum Current Efficiency | 77.2 cd A⁻¹ |
| PhOLED | CF-2-BzF host with PO-01 emitter | External Quantum Efficiency (EQE) | 25.3% |
The utility of dibenzofuran derivatives extends beyond OLEDs to other organic electronic devices. Furan-containing organic semiconductors are noted for their high solubility, bright luminescence, and good hole-transport properties nih.gov. These characteristics make them suitable for use in organic field-effect transistors (OFETs). For example, a novel anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), was designed for application in OTFTs. This material demonstrated a hole mobility of 3.0 cm²/V·s and excellent thermal stability, highlighting the potential of dibenzofuran units in organic electronics chim.it. The synthesis of such complex molecules often relies on precursors like 1-iododibenzofuran to introduce the dibenzofuran moiety.
This compound is an essential building block for the construction of extended π-conjugated systems. The iodo group provides a reactive site for cross-coupling reactions, allowing for the fusion of the dibenzofuran unit with other aromatic systems. This approach is used to create larger, planar molecules with tailored electronic and optical properties. For example, benzotrifuran (BTFuran) has been synthesized and derivatized to create representative π-conjugated systems, demonstrating the utility of furan-based building blocks in materials science ijres.orgprinceton.edu. The combination of furan (B31954) rings with electron-withdrawing moieties can lead to robust and highly luminescent materials chemspider.com. The synthesis of such complex π-systems often starts from halogenated precursors like this compound.
Role as Key Intermediates in Complex Organic Synthesis
The carbon-iodine bond in this compound is readily functionalized through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The dibenzofuran core is a privileged structure found in a wide range of biologically active compounds nih.gov.
For instance, the synthesis of various substituted benzofurans often proceeds through intermediates that are halogenated. One-pot processes have been developed for the synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones using nonprecious transition metal catalysts for aryl C-H halogenation followed by intramolecular O-arylation nih.gov. While this example illustrates a general strategy, this compound represents a pre-functionalized starting material that can directly enter into the final stages of a synthetic sequence. A series of novel hybrid compounds between dibenzo[b,d]furan and imidazole were prepared and evaluated for their in vitro antitumor activities, showcasing the importance of the dibenzofuran scaffold in medicinal chemistry frontiersin.org.
Supramolecular Chemistry Research
There is no specific research available that directly details the application of this compound in supramolecular chemistry research. However, the presence of an iodine atom on the dibenzofuran scaffold suggests the potential for forming halogen bonds. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule wikipedia.org. The strength of the halogen bond generally follows the trend I > Br > Cl > F princeton.edu. This interaction is directional and has found applications in crystal engineering and the design of supramolecular assemblies wikipedia.org. While the potential exists, dedicated studies on the supramolecular chemistry of this compound have not been reported in the reviewed literature.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. A key area of future research will be the adaptation of sustainable practices, such as those developed for other furan (B31954) derivatives, to the synthesis of 1-Iododibenzo[b,d]furan. rsc.org This could involve leveraging catalytic systems that operate under milder conditions and minimize the formation of byproducts.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing synthetic pathways with high atom economy to minimize byproduct formation. nih.gov |
| Use of Renewable Feedstocks | Investigating bio-based precursors for the dibenzofuran (B1670420) core. rsc.org |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. |
| Catalysis | Developing highly efficient and recyclable catalysts to reduce waste and energy consumption. chemistryviews.org |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the this compound scaffold is crucial for tuning its properties and expanding its applications. Palladium-catalyzed cross-coupling reactions have been instrumental in this regard. mdpi.com Future research will focus on the discovery and optimization of novel catalytic systems that offer greater efficiency, selectivity, and substrate scope. This includes the development of catalysts based on earth-abundant metals as more sustainable alternatives to precious metals like palladium.
Furthermore, the exploration of bifunctional catalysts that can facilitate multiple transformations in a single step is a promising avenue. For instance, a single ruthenium catalyst has been shown to be effective in the one-pot formation of functionalized indoles and benzofurans, a strategy that could be adapted for dibenzofuran derivatives. Research into innovative catalytic cycles, such as those involving tandem α-arylation and intramolecular O-arylation, will continue to provide new pathways for creating complex molecular architectures from this compound.
Integration of this compound in Advanced Material Design
Dibenzofuran derivatives are recognized for their potential in the development of advanced organic materials, particularly in the field of organic electronics. researchgate.net Their rigid and planar structure, combined with their electronic properties, makes them attractive building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netossila.com The presence of an iodine atom at the 1-position of the dibenzofuran core provides a reactive handle for further functionalization, allowing for the fine-tuning of the material's electronic and photophysical properties.
Future research will focus on the systematic design and synthesis of novel this compound-based materials for specific applications. This includes the incorporation of this moiety into larger conjugated systems to modulate the HOMO/LUMO energy levels and enhance charge transport characteristics. ossila.com The development of new dopant and host materials for OLEDs, leveraging the unique properties of the iododibenzofuran scaffold, is a particularly promising area of investigation.
| Application Area | Role of this compound |
| OLEDs | As a building block for emissive materials, hosts, and charge transport layers. tcichemicals.combldpharm.comyoutube.com |
| OFETs | As a core component of organic semiconductors with potentially high charge mobility. researchgate.net |
| Organic Photovoltaics | As a component in donor or acceptor materials for organic solar cells. |
Computational Design and Prediction of Novel Iododibenzofuran Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net In the context of this compound, computational studies will play a pivotal role in the rational design of new derivatives with desired properties. DFT calculations can be employed to predict the geometric and electronic structures, as well as the photophysical and electrochemical properties of novel iododibenzofuran-based molecules before their synthesis. researchgate.netnih.gov
Molecular docking and molecular dynamics simulations can provide insights into the potential biological activity of these compounds, guiding the design of new therapeutic agents. researchgate.netnih.gov For instance, in silico studies on iodobenzofuran derivatives have already shown promise in identifying potential anti-inflammatory agents. researchgate.netnih.gov Future research will likely involve a synergistic approach, combining computational predictions with experimental validation to accelerate the discovery of new functional molecules derived from this compound.
Challenges in Regioselective Functionalization and Derivatization
Future research will need to address these challenges by developing new synthetic methodologies that offer precise control over the position of functionalization. This could involve the use of directing groups, the development of highly selective catalysts, or the exploration of novel reaction conditions. For example, palladium-catalyzed reactions have shown high regioselectivity in the synthesis of 7-iodobenzofurans, and similar strategies could be explored for the selective functionalization of this compound. nih.govexcellentcoachings.com Overcoming these challenges will be crucial for unlocking the full potential of this versatile building block.
Expansion of Research into Analogous Halogenated Dibenzofurans
The study of this compound opens the door to a broader investigation of other halogenated dibenzofurans. The nature of the halogen atom (fluorine, chlorine, bromine) can significantly influence the electronic properties, reactivity, and biological activity of the molecule. A comparative study of different halogenated analogues will provide valuable structure-activity and structure-property relationships.
Future research should systematically explore the synthesis and properties of a wider range of halogenated dibenzofurans. This will not only expand the chemical space available for the development of new materials and bioactive compounds but also provide a deeper understanding of the fundamental role that halogen bonding and other non-covalent interactions play in determining the solid-state packing and, consequently, the material properties. Research into polybrominated and polybromochloro-dibenzofurans has already been undertaken, providing a foundation for further exploration in this area. taylorfrancis.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Iododibenzo[b,d]furan, and how can purity and yield be maximized?
- Methodological Answer : The synthesis typically involves halogenation of dibenzo[b,d]furan using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Key steps include optimizing reaction temperature, solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization using -/-NMR, high-resolution mass spectrometry (HRMS), and melting point analysis are critical for confirming identity and purity . For reproducibility, experimental protocols must detail inert atmosphere requirements, exclusion of moisture, and quenching procedures to prevent side reactions .
Q. How can researchers validate the structural identity of this compound when synthesizing novel derivatives?
- Methodological Answer : Structural validation requires cross-referencing spectral data with literature benchmarks. For novel derivatives, X-ray crystallography provides unambiguous confirmation of regioselectivity (e.g., iodine substitution at the 1-position). Comparative analysis of UV-Vis absorption spectra and computational simulations (DFT-based IR/NMR predictions) can resolve ambiguities in cases of isomeric byproducts . Purity must be verified via HPLC (≥95% purity threshold) and elemental analysis .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : Its iodine substituent enhances electrophilicity, making it a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) in synthesizing OLED materials. Researchers should design experiments to assess its hole-blocking efficiency in OLED devices by measuring electroluminescence quantum yield and comparing it with chlorinated or brominated analogs . Stability under thermal stress (TGA/DSC) and photodegradation studies (UV irradiation) are essential for evaluating device longevity .
Advanced Research Questions
Q. How does the iodine atom in this compound influence its reactivity in cross-coupling reactions compared to other halogens?
- Methodological Answer : Iodine’s larger atomic radius and lower bond dissociation energy facilitate oxidative addition in palladium-catalyzed reactions. Kinetic studies (e.g., monitoring reaction rates via in situ -NMR) can quantify its superior reactivity over chloro/bromo analogs. Researchers should also investigate ligand effects (e.g., biphenylphosphines vs. carbenes) on catalytic turnover and byproduct formation .
Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples, and how can they be addressed?
- Methodological Answer : Challenges include low volatility and matrix interference. Dynamic headspace-GC/MS (as validated for furan detection ) improves sensitivity by 30× compared to static methods. For environmental matrices (e.g., sediment), employ LDPE passive samplers to calculate freely dissolved concentrations via partition coefficients () and correct for non-equilibrium using performance reference compounds (PRCs) . Isotope dilution with -labeled analogs minimizes quantification errors .
Q. How can computational models predict the metabolic pathways of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) simulations can identify reactive sites for cytochrome P450-mediated oxidation. Pair these with in vitro microsomal assays (rat/human liver S9 fractions) to validate predicted metabolites (e.g., hydroxylated or deiodinated products). Use -isotope tracing (as in furan metabolism studies ) to distinguish exogenous vs. endogenous metabolic contributions.
Q. What strategies resolve contradictions in reported toxicity data for halogenated dibenzofurans?
- Methodological Answer : Apply false discovery rate (FDR) control (Benjamini-Hochberg procedure ) to statistically reconcile conflicting datasets. For in vivo studies, standardize exposure models (e.g., dose-response curves in zebrafish embryos) and control for background furan exposure via -labeled dosing . Meta-analyses should account for species-specific metabolic differences and assay sensitivity thresholds .
Methodological Considerations
- Experimental Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . For example, investigate iodine’s role in modulating photophysical properties compared to other halogens.
- Data Analysis : Use EPA Method 1613B for dioxin/furan analysis and PRC-corrected models for environmental partitioning .
- Ethical Compliance : Document non-human subject research protocols (e.g., waste disposal for iodinated compounds) per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
